molecular formula C14H20N2OS B2607699 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide CAS No. 675105-09-6

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide

Katalognummer B2607699
CAS-Nummer: 675105-09-6
Molekulargewicht: 264.39
InChI-Schlüssel: MXJXCNQKNTXSRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide, also known as DMCM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and addiction. DMCM is a potent antagonist of GABA-A receptors, which are the primary inhibitory neurotransmitters in the central nervous system.

Wirkmechanismus

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide is a potent antagonist of GABA-A receptors, which are the primary inhibitory neurotransmitters in the central nervous system. By blocking the activity of GABA-A receptors, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide reduces the inhibitory tone of the nervous system, leading to an increase in neuronal excitability. This increase in excitability is thought to underlie the anxiolytic, anticonvulsant, and anti-addictive effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. This suggests that 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide may have potential as a treatment for drug addiction. 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. This suggests that 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide may have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has several advantages for use in lab experiments. It is a potent and selective antagonist of GABA-A receptors, making it a useful tool for studying the role of GABA-A receptors in various neurological disorders. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been extensively studied in animal models, providing a wealth of data on its pharmacological effects and potential therapeutic applications. However, there are also some limitations to the use of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide in lab experiments. Its potency and selectivity may make it difficult to distinguish between the effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide and other GABA-A receptor antagonists. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been shown to have some toxic effects in animal models, particularly at high doses, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the specific effects of different GABA-A receptor subtypes. Another area of interest is the development of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide derivatives that have improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to determine the potential therapeutic applications of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide in various neurological disorders, including anxiety, epilepsy, and addiction. Finally, more research is needed to understand the biochemical and physiological effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide and its potential mechanisms of action.

Synthesemethoden

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide can be synthesized by reacting 2,6-dimethylmorpholine with 2-methylphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Wissenschaftliche Forschungsanwendungen

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and addiction. It has been shown to have anxiolytic effects in animal models of anxiety, reducing anxiety-related behaviors without causing sedation or motor impairment. 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been studied for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of drug addiction.

Eigenschaften

IUPAC Name

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-6-4-5-7-13(10)15-14(18)16-8-11(2)17-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJXCNQKNTXSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.